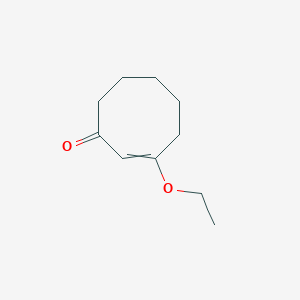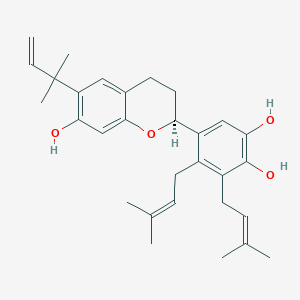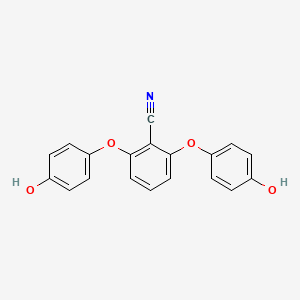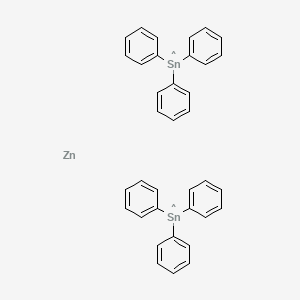
2-Hydroxyphenyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H15OP. It is known for its applications in various chemical reactions and as a ligand in catalysis. This compound is often used in the preparation of hydroxy (phosphinoxy)biphenyls and in the copolymerization of ethylene with linear olefins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl diphenyl phosphate typically involves the reaction of diphenylphosphine with phenol derivatives. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the C-P bond . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyphenyl diphenyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphenyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyphenyl diphenyl phosphate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include transition metals like palladium and nickel, which are commonly used in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Another compound with two hydroxyphenyl groups, but linked by a methylene bridge.
Diphenylphosphine: A related compound with similar phosphorus chemistry but lacking the hydroxyphenyl group.
Uniqueness
2-Hydroxyphenyl diphenyl phosphate is unique due to its specific structure, which allows it to participate in a variety of catalytic reactions and form stable complexes with transition metals. This makes it a valuable compound in both academic research and industrial applications .
Eigenschaften
CAS-Nummer |
102802-90-4 |
|---|---|
Molekularformel |
C18H15O5P |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(2-hydroxyphenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H15O5P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H |
InChI-Schlüssel |
SGXRTWRRYSEZLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


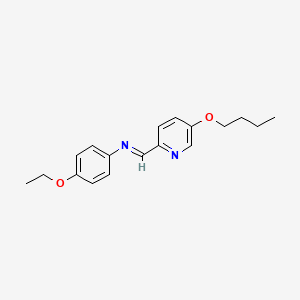
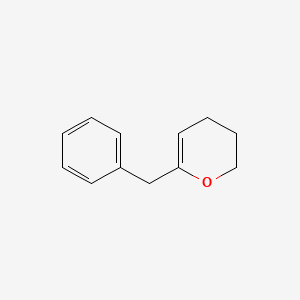
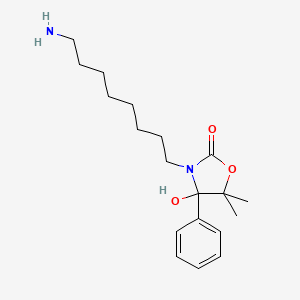
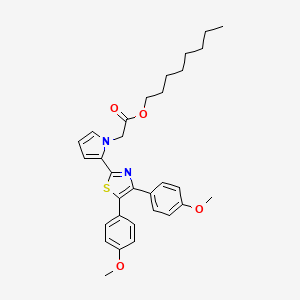
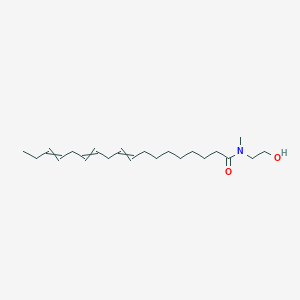
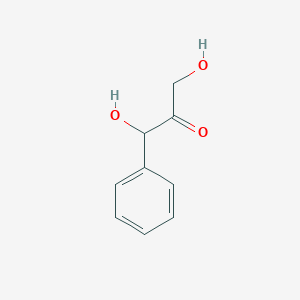
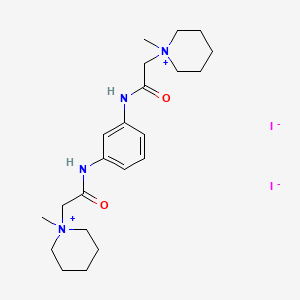
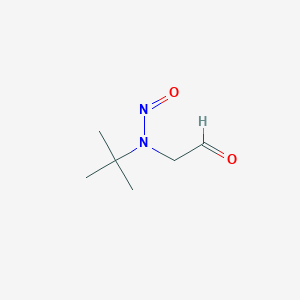
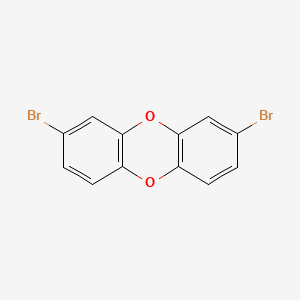
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
